molecular formula C8H20ClNO B6217026 3-ethyl-2-methoxypentan-1-amine hydrochloride CAS No. 2742653-81-0

3-ethyl-2-methoxypentan-1-amine hydrochloride

Cat. No.: B6217026
CAS No.: 2742653-81-0
M. Wt: 181.7
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Description

3-ethyl-2-methoxypentan-1-amine hydrochloride is a cyclic amine compound with the molecular formula C8H20ClNO and a molecular weight of 181.7

Preparation Methods

The synthesis of 3-ethyl-2-methoxypentan-1-amine hydrochloride involves several steps. One common synthetic route includes the alkylation of 2-methoxypentan-1-amine with ethyl bromide under basic conditions to form 3-ethyl-2-methoxypentan-1-amine. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.

Chemical Reactions Analysis

3-ethyl-2-methoxypentan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted amines.

Scientific Research Applications

3-ethyl-2-methoxypentan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-2-methoxypentan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

3-ethyl-2-methoxypentan-1-amine hydrochloride can be compared with other similar compounds, such as:

    2-methoxypentan-1-amine: Lacks the ethyl group, resulting in different chemical and biological properties.

    3-ethylpentan-1-amine: Lacks the methoxy group, leading to variations in reactivity and applications.

    2-methoxy-3-methylpentan-1-amine:

Properties

CAS No.

2742653-81-0

Molecular Formula

C8H20ClNO

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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